N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-1-(2-HYDROXYPHENYL)PROPYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a 2-hydroxyphenyl group, a naphthyl group, and an acetohydrazide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-HYDROXYPHENYL)PROPYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxyacetophenone and 1-naphthylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-HYDROXYPHENYL)PROPYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions depend on the specific substituents involved.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups.
Scientific Research Applications
N’-[(E)-1-(2-HYDROXYPHENYL)PROPYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-HYDROXYPHENYL)PROPYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-HYDROXYPHENYL)PROPYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE
- N’-[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE
- N’-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-1-(2-HYDROXYPHENYL)PROPYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20N2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)propylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H20N2O2/c1-2-19(18-12-5-6-13-20(18)24)22-23-21(25)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13,24H,2,14H2,1H3,(H,23,25)/b22-19+ |
InChI Key |
UMZQWTDJZHDKHB-ZBJSNUHESA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC=CC=C3O |
Canonical SMILES |
CCC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3O |
Origin of Product |
United States |
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